Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O')ruthenium

Description

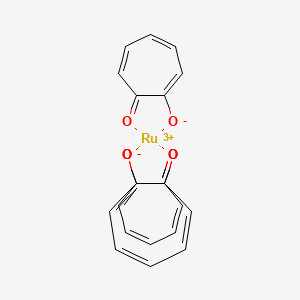

Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O')ruthenium (hereafter referred to as Ru(tropolonate)₃) is a coordination complex where ruthenium is centrally coordinated to three tropolonate ligands. Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) acts as a bidentate ligand, binding through its deprotonated hydroxyl oxygen and ketone oxygen atoms. This complex likely adopts an octahedral geometry, with the tropolonate ligands occupying three coordination sites.

The tropolonate ligand is known for its strong chelating ability and redox activity, making Ru(tropolonate)₃ a candidate for catalytic or photochemical applications.

Properties

Molecular Formula |

C21H15O6Ru |

|---|---|

Molecular Weight |

464.4 g/mol |

IUPAC Name |

7-oxocyclohepta-1,3,5-trien-1-olate;ruthenium(3+) |

InChI |

InChI=1S/3C7H6O2.Ru/c3*8-6-4-2-1-3-5-7(6)9;/h3*1-5H,(H,8,9);/q;;;+3/p-3 |

InChI Key |

TYYXEUPKHHTDOT-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[Ru+3] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium typically involves the reaction of ruthenium chloride with 2-hydroxy-2,4,6-cycloheptatrien-1-one under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.

Reduction: It can also be reduced, typically using reducing agents such as sodium borohydride.

Substitution: Ligand substitution reactions are common, where the 2-hydroxy-2,4,6-cycloheptatrien-1-one ligands can be replaced by other ligands under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.

Industry: It is used in industrial processes that require efficient catalysts for chemical transformations.

Mechanism of Action

The mechanism by which Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium exerts its effects involves coordination chemistry principles. The ruthenium center can undergo redox reactions, facilitating electron transfer processes. The 2-hydroxy-2,4,6-cycloheptatrien-1-one ligands play a crucial role in stabilizing the ruthenium center and modulating its reactivity. Molecular targets and pathways involved include interactions with various substrates in catalytic processes and potential interactions with biological molecules in medicinal applications.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Biological Activity

Introduction

Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O')ruthenium, a ruthenium complex derived from tropolone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that incorporates the tropolone moiety, which is known for various pharmacological properties. This article explores the biological activity of this compound, summarizing key findings from diverse research studies.

Structural Overview

The compound can be described by the following chemical formula:

- Chemical Formula:

- Molecular Weight: 436.44 g/mol

- CAS Registry Number: Not specifically listed but related to tropolone derivatives.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and other organic solvents |

| Stability | Stable under physiological conditions |

Anticancer Properties

Recent studies have highlighted the anticancer potential of ruthenium complexes, including this compound. The following points summarize its biological activity against cancer cells:

-

Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including:

- Human ER+ Breast Cancer Cells (MCF7) : IC50 values < 1 μM.

- Triple Negative Breast Cancer (TNBC) Cells (MDA-MB-231) : Comparable cytotoxicity levels.

- Adrenocortical Carcinoma Cells (H295R) : Effective in inhibiting cell proliferation.

-

Mechanism of Action :

- Interaction with mitochondrial pathways and cytoskeletal elements.

- Induction of apoptosis through various signaling pathways.

- Potential inhibition of aromatase activity, although docking studies suggest limited interaction due to steric hindrance from bulky ligands.

- In Vivo Studies : Preliminary in vivo studies using zebrafish models indicated that exposure to concentrations around the IC50 did not result in observable toxicity over 96 hours, suggesting a favorable safety profile for further investigations.

Other Biological Activities

Apart from its anticancer properties, this compound has been noted for other biological activities:

- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, making them candidates for further exploration in infectious disease treatment.

- Enzyme Inhibition : Some studies suggest that tropolone derivatives may inhibit key enzymes involved in metabolic pathways, although specific data on this ruthenium complex remains limited.

Study 1: Cytotoxicity Assessment

A study conducted by Mendes et al. evaluated the cytotoxic effects of various ruthenium complexes on breast cancer cell lines. The results indicated that this compound significantly reduced cell viability compared to control groups (Table 1).

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | < 1 |

| MDA-MB-231 | < 1 |

| H295R | < 1 |

Study 2: In Vivo Toxicity Profile

In a zebrafish model study assessing the toxicity of ruthenium complexes, exposure to this compound at concentrations up to 1 μM showed no significant adverse effects over a 96-hour observation period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.